3-(tert-Butyl)isoxazolo[5,4-c]isoxazole
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Overview
Description
3-tert-Butylisoxazolo[5,4-c]isoxazole is a heterocyclic compound that features a unique structure with two fused isoxazole rings. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylisoxazolo[5,4-c]isoxazole typically involves cycloaddition reactions. One common method is the (3+2) cycloaddition of nitrile oxides with alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs scalable and efficient synthetic routes. For example, the use of tert-butyl nitrite or isoamyl nitrite enables a one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butylisoxazolo[5,4-c]isoxazole can undergo various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by intramolecular cyclization.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Copper (I) chloride, tert-butyl nitrite.
Reducing agents: Sodium borohydride, hydrogen gas.
Catalysts: Copper (I), ruthenium (II), and metal-free catalysts like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of propargylamines can yield various substituted isoxazoles .
Scientific Research Applications
3-tert-Butylisoxazolo[5,4-c]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential cytotoxic effects on cancer cells.
Medicine: Investigated for its potential as an anticancer, antibacterial, and antiviral agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-tert-Butylisoxazolo[5,4-c]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for cancer cell survival . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A simpler structure with one isoxazole ring.
3,5-Disubstituted Isoxazoles: Similar in structure but with different substituents.
1,2,3-Triazoles: Another class of five-membered heterocycles with different nitrogen positioning.
Uniqueness
3-tert-Butylisoxazolo[5,4-c]isoxazole is unique due to its fused isoxazole rings, which confer distinct chemical and biological properties. This structural feature can enhance its stability and specificity in biological systems compared to simpler isoxazole derivatives .
Properties
CAS No. |
183666-50-4 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-tert-butyl-[1,2]oxazolo[4,3-d][1,2]oxazole |
InChI |
InChI=1S/C8H10N2O2/c1-8(2,3)6-5-4-11-10-7(5)12-9-6/h4H,1-3H3 |
InChI Key |
GASBPTPYOMDQRW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NOC2=NOC=C12 |
Canonical SMILES |
CC(C)(C)C1=NOC2=NOC=C12 |
Synonyms |
Isoxazolo[5,4-c]isoxazole, 3-(1,1-dimethylethyl)- (9CI) |
Origin of Product |
United States |
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